molecular formula C17H27N3O5S B2532228 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate CAS No. 1396865-84-1

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate

Cat. No.: B2532228
CAS No.: 1396865-84-1
M. Wt: 385.48
InChI Key: TWQVZMYOEYKNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.

    Cyclopropanesulfonamide Formation: The next step involves the introduction of the cyclopropanesulfonamide group. This can be achieved through the reaction of the intermediate with cyclopropanesulfonyl chloride under basic conditions.

    Formate Addition: The final step involves the addition of formic acid to form the formate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfonic acid or thiol derivatives.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as Alzheimer’s disease and depression.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.

Uniqueness

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is unique due to the presence of the cyclopropanesulfonamide moiety, which is not commonly found in similar compounds. This structural feature may confer unique pharmacological properties and potential therapeutic benefits.

Properties

IUPAC Name

formic acid;N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S.CH2O2/c1-22-15-4-2-14(3-5-15)19-12-10-18(11-13-19)9-8-17-23(20,21)16-6-7-16;2-1-3/h2-5,16-17H,6-13H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVZMYOEYKNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3CC3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.